

Application Note: Quantifying 9-OH-Risperidone Target Engagement with Receptor Occupancy Studies

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Compound of Interest

Compound Name: 9-OH-risperidone

Cat. No.: B018639

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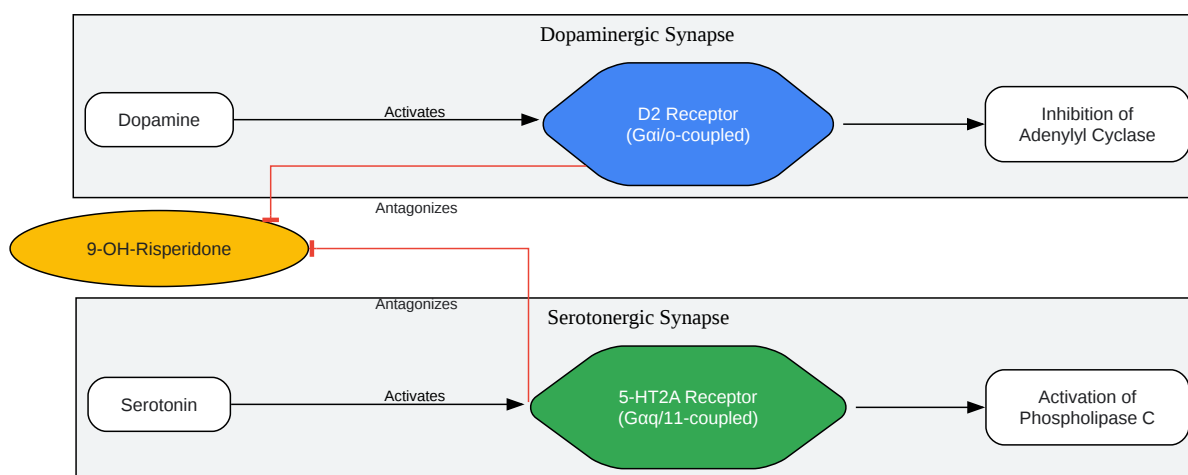
Audience: Researchers, scientists, and drug development professionals.

Introduction 9-Hydroxy-risperidone (paliperidone), the primary active metabolite of risperidone, is a second-generation antipsychotic agent widely used in the treatment of schizophrenia.[1][2] Its therapeutic efficacy is believed to be mediated through a combination of potent antagonism at central Dopamine D2 (D₂) and Serotonin 5-HT_{2A} receptors.[3] Quantifying the engagement of **9-OH-risperidone** with these central nervous system (CNS) targets is crucial for optimizing dosing strategies, ensuring therapeutic efficacy, and minimizing dose-related side effects, such as extrapyramidal symptoms (EPS).[3][4]

Receptor Occupancy (RO) studies, particularly using Positron Emission Tomography (PET), are the gold standard for measuring target engagement in vivo. These studies typically involve administering the unlabeled drug (**9-OH-risperidone**) and then using a specific radiolabeled ligand (tracer) to measure the percentage of target receptors blocked by the drug. This note provides an overview of the principles, protocols, and key data associated with the use of radiolabeled ligands in **9-OH-risperidone** receptor occupancy studies.

Mechanism of Action: D₂ and 5-HT_{2A} Antagonism The therapeutic activity of **9-OH-risperidone** in schizophrenia is proposed to result from its combined antagonist activity at D₂ and 5-HT_{2A} receptors.[3] By blocking D₂ receptors in the mesolimbic pathway, it alleviates the positive symptoms of schizophrenia. The simultaneous blockade of 5-HT_{2A} receptors is thought to contribute to its efficacy against negative symptoms and to lower the risk of EPS compared to

first-generation antipsychotics.[5] **9-OH-risperidone** also shows affinity for α_1 and α_2 adrenergic receptors and H₁ histaminergic receptors, but not for cholinergic muscarinic or β -adrenergic receptors.[3]



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Caption: Proposed mechanism of **9-OH-risperidone** action via antagonism of D₂ and 5-HT_{2A} receptors.

Data Presentation

Quantitative data from in vitro and in vivo studies are essential for understanding the pharmacological profile of **9-OH-risperidone**.

Table 1: In Vitro Receptor Binding Affinities of Paliperidone This table summarizes the reported binding constants (K_i/K_d) of paliperidone for its primary targets and other receptors. Lower values indicate higher affinity.

Receptor	Binding Constant (Ki/Kd) Range (nM)
Serotonin 5-HT _{2A}	0.22 - 1.21[3]
Dopamine D ₂	2.8 - 6.6[3]
α ₁ -Adrenergic	1.3 - 11[3]
Histamine H ₁	3.4 - 34[3]

Table 2: Human D₂ and 5-HT_{2A} Receptor Occupancy from PET Studies This table presents in vivo receptor occupancy data in humans, correlating drug dose and plasma concentration with target engagement measured by PET.

Drug Formulation & Dose	Receptor	Time Post-Dose	Plasma Concentration (ng/mL)	Mean Occupancy (%)
Paliperidone IR 1 mg	D ₂	2.5 h	N/A	48% ^[6] ^[7]
Paliperidone ER 6 mg	D ₂	22 h	N/A	64% ^[6] ^[7]
Paliperidone IR 1 mg	5-HT _{2A}	4.5 h	5.1 - 6.0	65% ^[6] ^[7]
Risperidone LAI ¹ 25 mg	D ₂	Post-injection	N/A	71.0% ^[8] ^[9]
Risperidone LAI ¹ 25 mg	D ₂	Pre-injection	N/A	54.0% ^[8] ^[9]
Risperidone LAI ¹ 50 mg	D ₂	Post-injection	N/A	74.4% ^[8] ^[9]
Risperidone LAI ¹ 50 mg	D ₂	Pre-injection	N/A	65.4% ^[8] ^[9]
Risperidone LAI ¹ 75 mg	D ₂	Post-injection	N/A	81.5% ^[8] ^[9]
Risperidone LAI ¹ 75 mg	D ₂	Pre-injection	N/A	75.0% ^[8] ^[9]

¹Long-Acting Injectable; plasma levels reflect the active moiety (risperidone + **9-OH-risperidone**).

Table 3: Pharmacokinetic-Pharmacodynamic (PK-PD) Parameters for D₂ Receptor Occupancy
The ED₅₀ represents the plasma concentration of the drug required to achieve 50% receptor occupancy, a key parameter in dose-finding studies.

Drug/Active Moiety	Radiotracer	Brain Region	ED ₅₀ (ng/mL)
Risperidone + 9-OH-Risperidone	[¹¹ C]raclopride	Striatum	11.06[8][9][10]
Risperidone + 9-OH-Risperidone	[¹¹ C]raclopride	Striatum	9.15[11][12]
Risperidone + 9-OH-Risperidone	[¹¹ C]MNPA	Striatum	8.32[11][12]
Paliperidone	[¹⁸ F]fallypride	Caudate/Putamen	~45-80 ng/mL for 60-80% occupancy[13]

Experimental Protocols

Protocol 1: In Vivo D₂/5-HT_{2A} Receptor Occupancy Measurement using PET

This protocol describes a typical PET study to determine the receptor occupancy of orally administered **9-OH-risperidone** in human subjects.

1. Objective: To quantify the percentage of D₂ and 5-HT_{2A} receptors occupied in the human brain at clinically relevant doses and plasma concentrations of **9-OH-risperidone**.

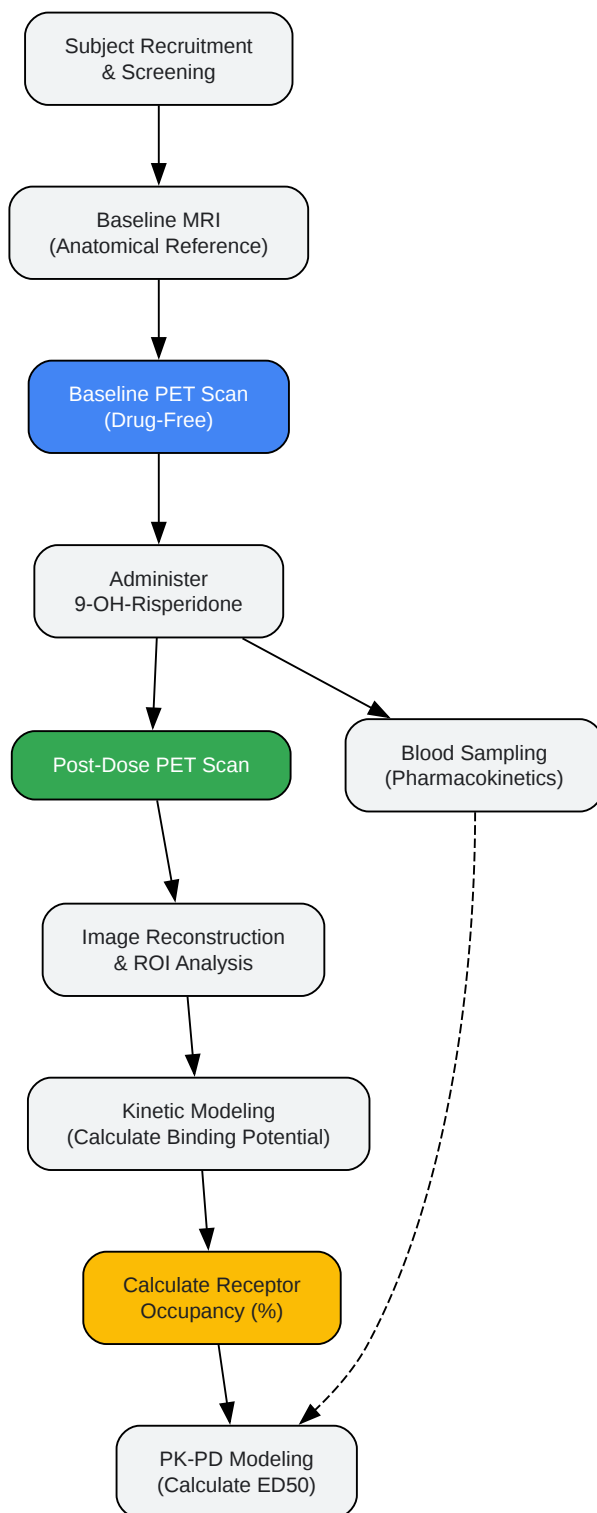
2. Materials:

- Drug: **9-OH-risperidone** (Paliperidone) oral formulation (e.g., extended-release tablets).
- Radiotracers:
 - For D₂ receptors: [¹¹C]raclopride (moderate affinity, suitable for striatum).[8][14]
 - For 5-HT_{2A} receptors: [¹¹C]M100,907 or [¹¹C]N-methylspiperone ([¹¹C]NMSP).[6][7][15]
- Equipment: PET scanner, automated blood sampler, HPLC system for metabolite analysis, equipment for venous catheter insertion.

3. Procedure:

- Subject Selection: Recruit healthy volunteers or patients with schizophrenia.[8][9] Obtain informed consent. Perform a full medical and psychiatric screening.
- Study Design: Employ a within-subject design. Each subject undergoes a baseline PET scan (drug-free) and one or more post-dose PET scans.[6][8]
- Baseline PET Scan:
 - Position the subject in the PET scanner with a head-fixation device to minimize movement. [11]
 - Perform a transmission scan for attenuation correction.[11]
 - Administer a bolus injection of the radiotracer (e.g., ~370 MBq of [¹¹C]raclopride).
 - Acquire dynamic PET data for 60-90 minutes.[11][14]
 - Collect arterial or venous blood samples throughout the scan to determine plasma radioactivity and for metabolite correction.
- Drug Administration: Administer a single oral dose of **9-OH-risperidone**. For steady-state studies, administer the drug daily for a specified period before the post-dose scan.[6][8]
- Post-Dose PET Scan:
 - Perform the scan at the predicted time of maximum plasma concentration (T_{max}) or other relevant time points.[6][7]
 - Repeat the PET scan procedure exactly as described for the baseline scan.
 - Collect venous blood samples at multiple time points to establish the pharmacokinetic profile of **9-OH-risperidone**. [11]
- Data Analysis:
 - Reconstruct PET images and co-register them with individual MRI scans for anatomical localization of regions of interest (ROIs), such as the striatum (for D₂) and frontal cortex (for 5-HT_{2A}).

- Generate time-activity curves for each ROI.
- Calculate the binding potential (BP_ND) for the baseline (BP_ND_baseline) and post-dose (BP_ND_drug) scans using an appropriate kinetic model (e.g., simplified reference tissue model).
- Calculate receptor occupancy (RO) using the formula: $RO (\%) = 100 * (BP_ND_baseline - BP_ND_drug) / BP_ND_baseline$
- Correlate the calculated RO with the plasma concentrations of **9-OH-risperidone** at the time of the scan to determine PK-PD relationships, such as the ED₅₀.[\[12\]](#)



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Caption: General experimental workflow for an in vivo PET receptor occupancy study.

Protocol 2: Ex Vivo Autoradiography for Receptor Occupancy in Rodents

This protocol provides a method for assessing receptor occupancy in preclinical animal models.

1. Objective: To determine the dose-dependent occupancy of D₂ and 5-HT_{2A} receptors by **9-OH-risperidone** in specific brain regions of rats or guinea pigs.[\[5\]](#)[\[16\]](#)

2. Materials:

- Animals: Wistar rats or guinea pigs.[\[5\]](#)[\[16\]](#)
- Drug: **9-OH-risperidone**.
- Radiotracers: e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT_{2A} receptors.
- Equipment: Cryostat, phosphor imaging plates or film, microscope, image analysis software.

3. Procedure:

- Drug Administration: Administer various doses of **9-OH-risperidone** (e.g., via subcutaneous injection) to different groups of animals. Include a vehicle-only control group.[\[16\]](#)
- Radiotracer Injection: At a specified time after drug administration (e.g., 2 hours), administer the radiolabeled ligand intravenously.[\[16\]](#)
- Tissue Collection: At the time of peak brain uptake of the radiotracer, euthanize the animals and rapidly excise the brains. Freeze the brains immediately in isopentane cooled with dry ice.
- Sectioning: Cut thin (e.g., 20 µm) coronal brain sections using a cryostat. Mount the sections onto microscope slides.
- Autoradiography:
 - Appose the dried slides to a phosphor imaging plate or autoradiographic film in a light-tight cassette.
 - Expose for a duration determined by the specific activity of the tracer.

- Develop the film or scan the imaging plate to visualize the distribution of the radioligand.
- Data Analysis:
 - Quantify the optical density in ROIs (e.g., striatum, cortex) using image analysis software.
 - Calculate receptor occupancy for each dose group relative to the vehicle control group:
$$RO (\%) = 100 * (\text{Control_Binding} - \text{Dosed_Binding}) / \text{Control_Binding}$$
 - Plot the dose-occupancy curve to determine the ED₅₀ for each receptor.[16]

The Therapeutic Window

PET occupancy studies have been instrumental in defining the "therapeutic window" for antipsychotics. For D₂ receptors, an occupancy of 65-70% is generally considered necessary for optimal clinical efficacy, while occupancy above 80% is associated with a significantly increased risk of EPS.[4] **9-OH-risperidone**'s high affinity for 5-HT_{2A} receptors may widen this therapeutic window, allowing for effective treatment with a lower incidence of motor side effects.[5]

Caption: The therapeutic window for D₂ receptor occupancy by antipsychotics.

Conclusion Receptor occupancy studies using radiolabeled ligands are indispensable tools in the clinical development of **9-OH-risperidone**. They provide direct evidence of target engagement in the CNS, enabling the establishment of clear dose-response and PK-PD relationships. The data generated from these studies are critical for selecting optimal clinical doses that maximize therapeutic benefit while minimizing the risk of adverse effects, ultimately leading to safer and more effective treatments for patients with schizophrenia.

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